8-(1,1-Dimethylpropyl)-3-methyl-1-oxaspiro(4.5)decan-2-one
CAS No.: 94200-91-6
Cat. No.: VC15937590
Molecular Formula: C15H26O2
Molecular Weight: 238.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94200-91-6 |
|---|---|
| Molecular Formula | C15H26O2 |
| Molecular Weight | 238.37 g/mol |
| IUPAC Name | 3-methyl-8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-2-one |
| Standard InChI | InChI=1S/C15H26O2/c1-5-14(3,4)12-6-8-15(9-7-12)10-11(2)13(16)17-15/h11-12H,5-10H2,1-4H3 |
| Standard InChI Key | SOKIHGCFUGVTCI-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)(C)C1CCC2(CC1)CC(C(=O)O2)C |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
8-(1,1-Dimethylpropyl)-3-methyl-1-oxaspiro[4.5]decan-2-one is a spirocyclic lactone characterized by a bicyclic framework comprising a cyclohexane ring fused to a tetrahydrofuran-2-one moiety. The IUPAC name reflects the substituents: a tert-pentyl (1,1-dimethylpropyl) group at position 8 and a methyl group at position 3. Its molecular formula is C<sub>14</sub>H<sub>24</sub>O<sub>2</sub>, derived from the parent 1-oxaspiro[4.5]decan-2-one scaffold (C<sub>9</sub>H<sub>14</sub>O<sub>2</sub>) with additions of a C<sub>5</sub>H<sub>11</sub> (tert-pentyl) and a CH<sub>3</sub> group .
Structural Analysis
Spirocyclic lactones like this compound exhibit unique stereoelectronic properties due to their fused ring systems. The spiro junction at carbon 1 creates a rigid bicyclic structure, influencing reactivity and stability. Substituents such as the tert-pentyl group enhance lipophilicity, while the methyl group at position 3 may sterically hinder certain reactions . Comparative analysis with analogs like 8,8-dimethyl-1-oxaspiro[4.5]decan-2-one (C<sub>11</sub>H<sub>18</sub>O<sub>2</sub>) reveals that bulkier alkyl groups increase molecular weight and alter physicochemical parameters such as boiling point and solubility .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocols for 8-(1,1-dimethylpropyl)-3-methyl-1-oxaspiro[4.5]decan-2-one are published, analogous spirocyclic lactones are typically synthesized via intramolecular cyclization of keto-acids or ester precursors. For example, 8-tert-butyl-1-oxaspiro[4.5]decan-2-one (CAS 72258-83-4) is produced through acid-catalyzed lactonization of γ-keto acids derived from cyclohexanone derivatives . Adapting this method, the tert-pentyl group could be introduced via Grignard alkylation or Friedel-Crafts acylation prior to cyclization.
Key Reaction Parameters
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Cyclization Temperature: 80–120°C under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub> or p-TsOH) .
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Yield Optimization: Use of aprotic solvents (e.g., toluene) improves lactone formation by minimizing hydrolysis .
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Stereochemical Control: The spiro center’s configuration is influenced by the precursor’s stereochemistry, often requiring chiral catalysts for enantioselective synthesis .
Physicochemical Properties
Experimental and Predicted Data
Based on structural analogs, the following properties are extrapolated for 8-(1,1-dimethylpropyl)-3-methyl-1-oxaspiro[4.5]decan-2-one:
Spectroscopic Characteristics
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IR Spectroscopy: Strong carbonyl stretch at ~1,750 cm<sup>-1</sup> (C=O of lactone), C-O-C asymmetric stretching at 1,200–1,100 cm<sup>-1</sup> .
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<sup>1</sup>H NMR: Distinct signals for tert-pentyl (δ 1.20–1.40 ppm, singlet) and spiro methyl (δ 1.05–1.15 ppm, doublet) .
Research Gaps and Future Directions
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Synthetic Methodology: Development of enantioselective routes to access stereochemically pure forms.
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Application Studies: Exploration in materials science (e.g., polymer crosslinkers) and medicinal chemistry.
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Ecotoxicology: Degradation pathways and environmental persistence in aqueous systems.
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